molecular formula C9H19BO2 B14460613 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane CAS No. 67562-22-5

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane

Cat. No.: B14460613
CAS No.: 67562-22-5
M. Wt: 170.06 g/mol
InChI Key: DEVVXFHBXHGXQQ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO2 It is a boron-containing heterocycle that features a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. One common method involves the reaction of trimethyl borate with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as toluene or dioxane to maintain the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as the formation of carbon-boron bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is unique due to its propyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and materials science .

Properties

CAS No.

67562-22-5

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

4,4,6-trimethyl-2-propyl-1,3,2-dioxaborinane

InChI

InChI=1S/C9H19BO2/c1-5-6-10-11-8(2)7-9(3,4)12-10/h8H,5-7H2,1-4H3

InChI Key

DEVVXFHBXHGXQQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)(C)C)C)CCC

Origin of Product

United States

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